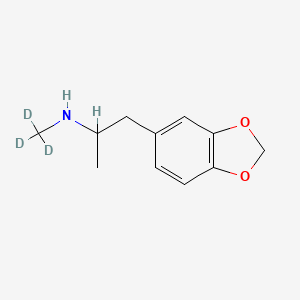
2,5-Dimethoxy-4-ethynylphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-ethynylphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-ethynylphenethylamine typically involves several steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethynylation and reductive amination to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce the risk of human error .
化学反応の分析
Types of Reactions: 2,5-Dimethoxy-4-ethynylphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its psychoactive properties and potential use in treating certain mental health conditions.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,5-Dimethoxy-4-ethynylphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to changes in neurotransmitter release and neuronal activity, which are responsible for its psychoactive effects. The compound also influences other molecular pathways, including the cAMP response element-binding protein (CREB) pathway, which plays a role in gene expression and neuronal plasticity .
類似化合物との比較
2,5-Dimethoxy-4-ethynylphenethylamine is structurally similar to other phenethylamines such as:
2C-E (2,5-Dimethoxy-4-ethylphenethylamine): Known for its psychedelic effects and used in research on sensory and cognitive processes.
2C-D (2,5-Dimethoxy-4-methylphenethylamine): Another psychedelic compound with applications in psychotherapeutic research.
DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent hallucinogen that targets serotonin receptors.
These compounds share similar core structures but differ in their side chains, which result in varying pharmacological effects and applications.
特性
CAS番号 |
752982-24-4 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H15NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h1,7-8H,5-6,13H2,2-3H3 |
InChIキー |
MLJHHYIJBZVUEA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCN)OC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


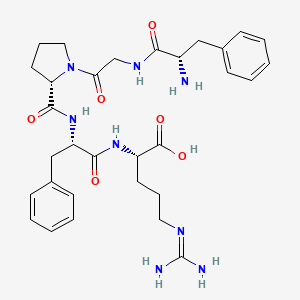

![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
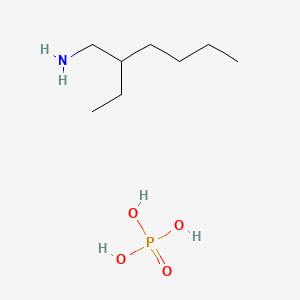
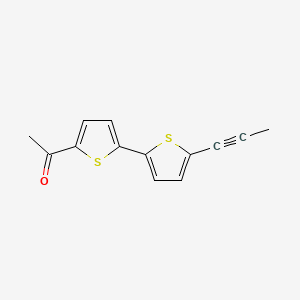
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)


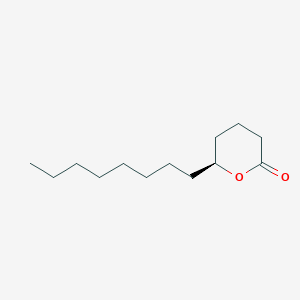

![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)

